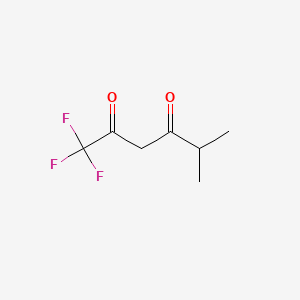

1,1,1-Trifluoro-5-methylhexane-2,4-dione

説明

1,1,1-Trifluoro-5-methylhexane-2,4-dione (CAS: 30984-28-2) is a fluorinated β-diketone with the molecular formula C₇H₉F₃O₂ and a molecular weight of 182.14 g/mol . Its structure features a trifluoromethyl group at position 1 and a methyl group at position 5, conferring unique electronic and steric properties. This compound is commonly used as a ligand in coordination chemistry and as a precursor for synthesizing fluorinated heterocycles . Synonyms include Trifluoroacetylacetone and 1,1,1-Trifluoro-5-methyl-2,4-hexanedione .

特性

IUPAC Name |

1,1,1-trifluoro-5-methylhexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-4(2)5(11)3-6(12)7(8,9)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTZGJDCTDDVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067585 | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30984-28-2 | |

| Record name | 1,1,1-Trifluoro-5-methyl-2,4-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30984-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030984282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-5-methylhexane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of 1,1,1-Trifluoro-5-methylhexane-2,4-dione typically involves the reaction of trifluoroacetic acid with isobutyryl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反応の分析

1,1,1-Trifluoro-5-methylhexane-2,4-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the type of reaction and the conditions employed.

科学的研究の応用

Organic Synthesis

Building Block for Fluorinated Compounds

1,1,1-Trifluoro-5-methylhexane-2,4-dione serves as a crucial building block in the synthesis of complex organofluorine compounds. The trifluoromethyl group imparts distinctive electronic properties that facilitate various chemical transformations. This compound can participate in reactions that lead to the formation of ketones, esters, and other functional groups essential for organic synthesis .

Reactivity and Mechanistic Studies

The compound's reactivity is influenced by its electrophilic nature due to the electron-withdrawing effect of the trifluoromethyl group. Kinetic studies indicate that solvent polarity and temperature significantly affect reaction rates, with polar solvents generally enhancing reactivity. This characteristic makes it valuable in synthetic pathways where selective functionalization is required.

Coordination Chemistry

Metal Complex Formation

this compound can form stable complexes with various metal ions. These metal-diketone complexes are explored for applications in catalysis and materials science. The ability to coordinate with metals enhances the compound's utility in developing new catalytic systems and materials with tailored properties .

Analytical Chemistry

Spectroscopic Applications

The unique spectroscopic properties of this compound allow it to be used as an analytical reagent. It can be employed in techniques such as gas chromatography and mass spectrometry for the derivatization of various analytes. For instance, it has been utilized in the derivatization of amines for improved detection sensitivity in chromatographic methods .

Biological Applications

Potential Anticancer Agent

Recent research has indicated that derivatives of this compound exhibit potential anticancer activity. Studies have synthesized new quinoxaline derivatives incorporating this diketone and evaluated their efficacy against cancer cell lines. These findings suggest that the compound could play a role in developing novel chemotherapeutic agents .

Material Science

Fluorescent Materials

The diketone's ability to form complexes with rare earth metals has led to its application in creating luminescent materials for solid-state lighting and display technologies. The incorporation of this compound into luminescent systems enhances their performance due to improved stability and photophysical properties .

Case Study 1: Synthesis of Organofluorine Compounds

A study demonstrated the use of this compound as a precursor for synthesizing fluorinated ketones through electrophilic substitution reactions. The resulting compounds exhibited enhanced biological activity compared to their non-fluorinated counterparts.

Case Study 2: Anticancer Activity

In a series of experiments involving derivatives synthesized from this compound, researchers evaluated their cytotoxic effects on various cancer cell lines. Results indicated promising anticancer properties that warrant further investigation for therapeutic applications.

作用機序

The mechanism of action of 1,1,1-Trifluoro-5-methylhexane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively . The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural Analogs

Table 1: Structural Comparison of Fluorinated Diones

| Compound Name | CAS No. | Molecular Formula | Substituents | Key Features |

|---|---|---|---|---|

| 1,1,1-Trifluoro-5-methylhexane-2,4-dione | 30984-28-2 | C₇H₉F₃O₂ | CF₃ (C1), CH₃ (C5) | High electronegativity, ligand |

| 5,5-Dimethyl-1,1,1-trifluorohexane-2,4-dione | 22767-90-4 | C₈H₁₁F₃O₂ | CF₃ (C1), CH(CH₃)₂ (C5, C5') | Steric hindrance, isomerism |

| Bis(this compound)copper(II) | 33896-35-4 | C₁₄H₁₆CuF₆O₄ | Fluorinated ligand-metal complex | Enhanced thermal stability |

| 1,1,5,5-Tetrafluoropentane-2,4-dione | 70014-77-7 | C₅H₄F₄O₂ | CF₃ (C1, C5) | Symmetric fluorination |

- 5,5-Dimethyl Derivative : The dimethyl substitution at C5 increases steric bulk, reducing reactivity in metal coordination compared to the parent compound .

- Bis-ligand Copper Complex: The copper complex exhibits a sublimation enthalpy (ΔsubH) of 122.4 ± 0.9 kJ/mol at 298 K, lower than non-fluorinated analogs like bis(3-methyl-2,4-pentanedionato)copper(II) (ΔsubH = 135.6 ± 1 kJ/mol), indicating fluorination reduces lattice stability .

Functional Analogs in Heterocyclic Chemistry

Table 2: Comparison with Bioactive Dione Derivatives

- Pyrrolo[1,2-a]pyrazine-1,4-diones : These natural products, such as PPDHMP, share the dione moiety but incorporate nitrogen heterocycles, enabling hydrogen bonding crucial for antimicrobial activity .

- Imidazolidine-2,4-diones : Unlike the fluorinated diketone, these derivatives (e.g., IM-7) are cyclic and lack fluorine, making them more lipophilic and suitable for CNS-targeted drugs .

- Thiazolidine-2,4-diones : Sulfur substitution enhances antioxidant capacity, as seen in compounds like 4a-e, which show COX-2 inhibition comparable to Diclofenac .

Physicochemical Properties

Table 3: Thermal and Spectral Properties

- The trifluoromethyl group in the target compound lowers boiling points compared to non-fluorinated analogs due to reduced intermolecular forces .

生物活性

1,1,1-Trifluoro-5-methylhexane-2,4-dione (CAS No. 30984-28-2) is a fluorinated diketone with significant applications in both chemistry and biology. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

- Molecular Formula : C7H9F3O2

- Molecular Weight : 182.14 g/mol

- IUPAC Name : this compound

The compound features a trifluoromethyl group that enhances its chemical stability and biological activity. It is primarily synthesized through the reaction of trifluoroacetic acid with isobutyryl chloride in the presence of a base like pyridine.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity and binding affinity for biological targets, allowing it to modulate various biochemical pathways effectively.

Enzyme Interaction

Research indicates that this compound can act as a probe in biochemical studies to elucidate enzyme mechanisms. Its ability to participate in oxidation and reduction reactions makes it a valuable tool for studying metabolic pathways .

Biological Activity

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies depending on concentration and exposure time.

- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve oxidative stress and apoptosis pathways .

- Potential Therapeutic Applications : The compound has been investigated for its potential use in drug synthesis and as a precursor for developing new therapeutic agents. Its unique structure allows for modifications that could enhance efficacy against specific diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations above 100 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cancer treatment potentials, LNCaP prostate cancer cells were treated with varying concentrations of the compound. The results showed a dose-dependent increase in cell death:

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

These findings suggest that this compound could be further explored as a chemotherapeutic agent.

Safety and Toxicity

While initial assessments indicate that the compound does not produce significant adverse health effects upon acute exposure, it is classified as potentially irritating to the eyes . Long-term exposure data remains limited; hence caution is advised in occupational settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,1-Trifluoro-5-methylhexane-2,4-dione, and how can reaction progress be monitored?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, tetrachloromonospirophosphazene derivatives can react with amines in tetrahydrofuran (THF) with triethylamine as a base. Reaction progress is monitored using thin-layer chromatography (TLC) to track product formation and byproducts. Post-reaction, triethylammonium chloride is removed via filtration, and the product is purified using column chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is critical for identifying fluorine and proton environments. Infrared (IR) spectroscopy confirms carbonyl (C=O) stretching vibrations (~1700 cm). Mass spectrometry (MS) provides molecular weight verification (182.14 g/mol). Comparative analysis with similar fluorinated diketones (e.g., cyclohexane-1,3-dione derivatives) helps validate spectral assignments .

Q. What purification methods are recommended to isolate this compound from common impurities?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) effectively separates the product from unreacted starting materials or byproducts. Recrystallization in aprotic solvents like THF or dichloromethane may further enhance purity. Monitoring via TLC ensures fraction collection accuracy .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic addition reactions compared to non-fluorinated diketones?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density at the carbonyl carbons, increasing electrophilicity and accelerating nucleophilic attack. Comparative kinetic studies (e.g., with methylhexane-2,4-dione analogs) using UV-Vis or NMR to track reaction rates can quantify this effect. Computational studies (e.g., electrostatic potential maps) further elucidate electronic effects .

Q. What density functional theory (DFT) functionals are recommended to predict thermochemical properties (e.g., enthalpy of formation) of this compound?

- Methodological Answer : Hybrid functionals like B3LYP, which incorporate exact exchange terms, are preferred for accuracy in thermochemical calculations. Basis sets such as 6-311++G(d,p) account for polarization and diffuse effects. Validation against experimental atomization energies (average deviation ≤2.4 kcal/mol) ensures reliability .

Q. How can discrepancies between experimental and computational molecular geometries be resolved?

- Methodological Answer : Cross-validate computational results (e.g., DFT-optimized bond lengths) with X-ray crystallography data. If crystallographic data is unavailable, compare with structurally similar compounds (e.g., fluorinated cyclohexanones). Adjust computational parameters (e.g., solvent models) to mimic experimental conditions. SHELX software can refine crystallographic data to resolve ambiguities .

Q. What statistical methods are appropriate for analyzing contradictory data in reaction yield optimization studies?

- Methodological Answer : Use multivariate analysis (e.g., ANOVA) to identify significant variables (e.g., solvent, temperature). Design of experiments (DoE) methodologies, such as factorial designs, optimize reaction conditions while minimizing trials. Error analysis (e.g., standard deviation of triplicate runs) ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。